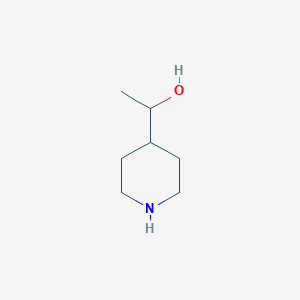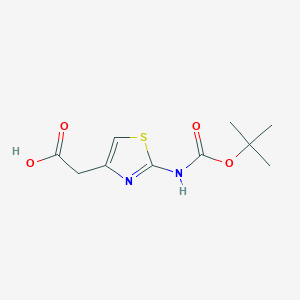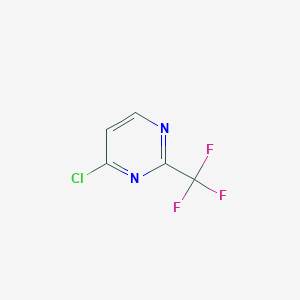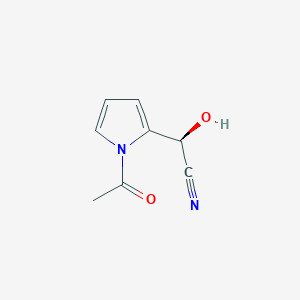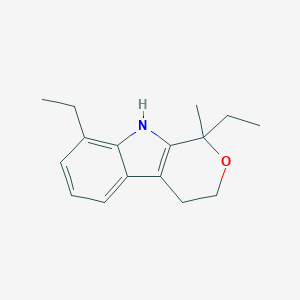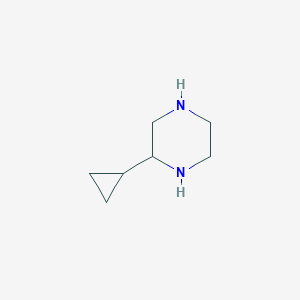
2-(Diethylamino)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Diethylamino)-N,N-diethylacetamide” is a chemical compound. It’s a secondary amine and is a flammable, weakly alkaline liquid . It’s miscible with most solvents and is a colorless liquid .
Synthesis Analysis
The synthesis of “2-(Diethylamino)-N,N-diethylacetamide” involves a series of chemical reactions. A procedure for the synthesis of a similar compound, 2-(diethylamino)-N-(2-methylphenyl)acetamide nitrate (monomecaine), exhibiting a pronounced antiarrhythmic activity has been optimized .Molecular Structure Analysis
The molecular structure of “2-(Diethylamino)-N,N-diethylacetamide” can be analyzed using various techniques such as Fourier Transform-Infrared spectroscopy (FTIR), Nuclear Magnetic Resonance spectroscopy (NMR), and others .Chemical Reactions Analysis
The chemical reactions involving “2-(Diethylamino)-N,N-diethylacetamide” can be complex and varied. For instance, it has been used in the synthesis of copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) which were synthesized at high conversions by photoinitiation .Aplicaciones Científicas De Investigación
Antibacterial Activity
2-(Diethylamino)-N,N-diethylacetamide is used in the synthesis of copolymers that have shown good antibacterial activity against tested bacteria . The copolymers synthesized exert good antibacterial activity and the Minimum Inhibitory Concentration (MIC) values ranged from 15.625 µg/mL to >1000 µg/mL .
Synthesis of Polymers
This compound is used as a catalyst for the synthesis of polymers in the chemical industry . It plays a crucial role in the formation of polymers, contributing to their structural and functional properties.
Corrosion Inhibitor
2-(Diethylamino)-N,N-diethylacetamide is used as a corrosion inhibitor in steam and condensate lines . It works by neutralizing carbonic acid and scavenging oxygen, thereby preventing the corrosion process.
pH Stabilizer
It is also used as a pH stabilizer . By maintaining a stable pH, it helps to ensure the optimal performance and longevity of various chemical processes and reactions.
Drug Synthesis
The compound is used for the synthesis of drugs in the pharmaceutical industry . Its unique chemical properties make it a valuable component in the creation of various pharmaceutical products.
Antimicrobial Activity
2-(Diethylamino)-N,N-diethylacetamide has been used in the synthesis of a PR-TPB complex that has shown good activity against both Gram-positive bacteria and yeast .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-(Diethylamino)-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug . Its primary targets are the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This is achieved by binding to the voltage-gated sodium channels, thereby blocking the influx of sodium ions and preventing the generation and transmission of nerve impulses . This results in a local anesthetic action, causing a loss of sensation in the area where the drug is applied .
Biochemical Pathways
It is known that the drug’s action involves the interruption of the sodium-potassium pump mechanism in the neuronal cell membrane . This disruption prevents the generation of action potentials, thereby inhibiting the transmission of nerve impulses .
Pharmacokinetics
Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration . Lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion .
Result of Action
The result of Lidocaine’s action is a local anesthetic effect, which is characterized by a loss of sensation in the area where the drug is applied . This effect is beneficial in various medical procedures that require local anesthesia, such as minor surgeries, dental procedures, and diagnostic tests .
Action Environment
The action, efficacy, and stability of Lidocaine can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as vasoconstrictors, can prolong the duration of Lidocaine’s anesthetic effect .
Propiedades
IUPAC Name |
2-(diethylamino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJZXGXJGLKNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537952 |
Source


|
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-N,N-diethylacetamide | |
CAS RN |
27794-54-3 |
Source


|
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


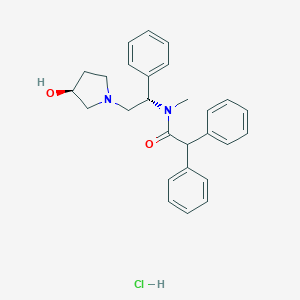
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
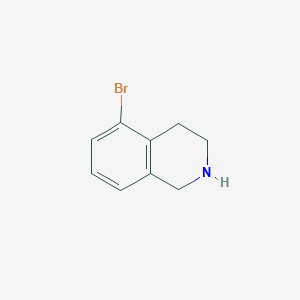

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
